2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound features a thiazole core substituted with a 3-(3-chlorophenyl)ureido group at position 2 and an acetamide moiety at position 2. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., thiazol-2-yl acetamides) are synthesized via nucleophilic substitution or condensation reactions involving chloroacetamide intermediates and heterocyclic amines .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c18-11-3-1-4-12(7-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-5-2-6-25-14/h1-7,10H,8-9H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXQRRIQTVTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound is characterized by:
- A thiazole ring , which is known for its role in various biological activities.
- A ureido linkage , which enhances the compound's ability to interact with biological targets.
- An acetamide functional group , contributing to its chemical reactivity.
These structural components suggest that the compound may exhibit significant interactions with biological systems, making it a candidate for further research in drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The thiazole moiety is often associated with antibacterial activity, particularly against Gram-positive bacteria. Studies have shown that modifications in the thiazole structure can enhance efficacy against resistant strains, suggesting a promising avenue for developing new antibiotics.
While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that it may function through:
- Enzyme inhibition : The urea linkage could allow the compound to bind to active sites on enzymes, inhibiting their function.
- Receptor modulation : The structural features may enable it to interact with specific receptors involved in signaling pathways related to cell growth and proliferation.
Further experimental studies are necessary to elucidate these mechanisms fully.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole ring via reactions with thioamides.
- Creation of the urea linkage through reaction with chlorophenyl isocyanate.
- Final acetamide formation using thiophen derivatives.
This synthetic pathway has been optimized in laboratory settings to ensure high yield and purity.
Comparative Studies
A comparative analysis with similar compounds reveals that the unique combination of functional groups in this molecule may enhance its selectivity and efficacy against specific biological targets. For example:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Urea | Antimicrobial |
| Compound B | Thiazole + Urea + Acetamide | Antitumor |
| This compound | Thiazole + Urea + Acetamide + Thiophene | Potentially Antimicrobial/Antitumor |
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In vivo studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic studies : To clarify how this compound interacts at a molecular level with target enzymes or receptors.
- Toxicological assessments : To evaluate safety profiles before clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound’s 3-chlorophenylureido group distinguishes it from analogs with simpler chlorophenyl or morpholino substituents . Thiophen-2-ylmethyl substitution in the acetamide chain is unique; similar compounds typically feature phenyl, tolyl, or morpholino groups .
Synthetic Efficiency :
- Yields for analogous thiazole-acetamides range from 53% to 90%, depending on substituent complexity and reaction conditions . The target compound’s synthesis may require optimized conditions to accommodate the bulky ureido group.
Biological Activity :
- Compound 107k (MIC: 6.25–12.5 µg/mL) demonstrates that chloroaryl-thiazole acetamides exhibit potent antibacterial activity, suggesting the target compound may share similar efficacy if tested .
- Thioxoacetamide derivatives (e.g., compound 13 ) show lower yields (58%) and uncharacterized bioactivity, highlighting the advantage of the target compound’s ureido-thiophene architecture .
Physicochemical Properties :
- Melting points for chlorophenyl-containing analogs range from 147–207°C, influenced by crystallinity and intermolecular forces . The target compound’s melting point is expected to fall within this range, pending experimental validation.
Spectroscopic and Crystallographic Insights
- Spectroscopy : The acetamide carbonyl in the target compound is expected to show IR absorption near 1650–1680 cm⁻¹, consistent with related compounds . The thiophen-2-ylmethyl group may exhibit distinct ¹H-NMR signals at δ 6.8–7.2 ppm for aromatic protons .
- Crystallography: The dihedral angle between the thiazole and aryl groups in compound is 61.8°, suggesting moderate planarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
